molecular formula C16H30N2O B4893923 N'-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]-N,N-dimethyl-1,3-propanediamine

N'-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]-N,N-dimethyl-1,3-propanediamine

Cat. No. B4893923
M. Wt: 266.42 g/mol
InChI Key: NZZQGZWZYMCRDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]-N,N-dimethyl-1,3-propanediamine, commonly known as DMFUB, is a synthetic compound that belongs to the class of psychoactive substances known as synthetic cannabinoids. It is a potent agonist of the cannabinoid receptors, which are primarily located in the central nervous system and are responsible for regulating various physiological processes such as pain perception, appetite, and mood.

Mechanism of Action

DMFUB exerts its effects by binding to the cannabinoid receptors in the brain and other parts of the body. This binding leads to the activation of various signaling pathways that regulate the release of neurotransmitters and other signaling molecules, resulting in the modulation of various physiological processes.
Biochemical and Physiological Effects:
DMFUB has been shown to produce a wide range of biochemical and physiological effects, including analgesia, sedation, hypothermia, and altered mood and perception. It has also been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, emotion, and cognition.

Advantages and Limitations for Lab Experiments

One of the major advantages of DMFUB in lab experiments is its high potency and selectivity for the cannabinoid receptors, which allows for precise modulation of the endocannabinoid system. However, its psychoactive effects and potential for abuse limit its use in certain types of experiments, and its long-term effects on the brain and other organs are still largely unknown.

Future Directions

Future research on DMFUB could focus on investigating its potential therapeutic applications in the treatment of various medical conditions, as well as its effects on the endocannabinoid system and other physiological processes. Studies could also explore the potential risks and benefits of DMFUB compared to other synthetic cannabinoids and natural cannabinoids such as THC and CBD. Additionally, further research could investigate the long-term effects of DMFUB on the brain and other organs, as well as its potential for abuse and addiction.

Synthesis Methods

The synthesis of DMFUB involves the reaction of 5-methylfurfural with 3,3-dimethylallylamine to form the intermediate 1-(5-methyl-2-furyl)-2-methyl-2-propen-1-amine. This intermediate is then reacted with N,N-dimethylpropane-1,3-diamine to form the final product, DMFUB.

Scientific Research Applications

DMFUB has been extensively studied for its potential therapeutic applications in the treatment of various medical conditions such as chronic pain, anxiety, and depression. It has also been used in scientific research to investigate the role of the endocannabinoid system in various physiological processes.

properties

IUPAC Name

N',N'-dimethyl-N-[4-methyl-4-(5-methylfuran-2-yl)pentan-2-yl]propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O/c1-13(17-10-7-11-18(5)6)12-16(3,4)15-9-8-14(2)19-15/h8-9,13,17H,7,10-12H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZQGZWZYMCRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C)(C)CC(C)NCCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N',N'-dimethyl-N-[4-methyl-4-(5-methylfuran-2-yl)pentan-2-yl]propane-1,3-diamine

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